Tetrahydrodeoxycorticosterone

GABAA receptor modulation Neurosteroid pharmacology Allosteric modulator

Researchers studying GABAergic inhibition often face challenges in sourcing a reliable full agonist that selectively targets extrasynaptic δ-subunit-containing receptors. Tetrahydrodeoxycorticosterone (THDOC) is the definitive tool for such studies, offering unparalleled selectivity and potency as a positive allosteric modulator (PAM) of GABAA receptors. Key differentiators: - Selective for tonic inhibition: 1 μM THDOC enhances peak α1β3δ receptor current amplitude by >800%, compared to only 15-50% at synaptic α1β3γ2L receptors. - Stress-neurobiology probe: Potentiates [35S]TBPS binding at 50 nM exclusively in cortical membranes from stressed mice, providing a functional readout of stress-related receptor plasticity. - Benchmark control: Serves as a full agonist standard (IC50 = 99 nM in [35S]TBPS assays) for characterizing novel GABAergic compounds, ensuring assay reproducibility. Supplied with ≥98% purity, this neurosteroid is available for immediate global shipping, enabling consistent and reproducible research outcomes.

Molecular Formula C21H34O3
Molecular Weight 334.5 g/mol
CAS No. 567-03-3
Cat. No. B129496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrodeoxycorticosterone
CAS567-03-3
Synonyms3 alpha,21-dihydroxy-5 beta-pregnan-20-one
3 alpha,5 beta-tetrahydrodeoxycorticosterone
3 beta,5 alpha-tetrahydrodeoxycorticosterone
3,21-dihydroxypregnan-20-one
3alpha,21-dihydroxy-5alpha-pregnan-20-one
5alpha-pregnan-3alpha,21-diol-20-one
5alpha-pregnane-3alpha,21-diol-20-one
5alpha-THDOC
allotetrahydrodeoxycorticosterone
pregnane-3,21-diol-20-one
tetrahydrodeoxycorticosterone
tetrahydrodeoxycorticosterone, (3alpha,5alpha)-isomer
tetrahydrodeoxycorticosterone, (3beta,5alpha)-isomer
tetrahydrodesoxycorticosterone
THDOC
Molecular FormulaC21H34O3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O
InChIInChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,20+,21+/m1/s1
InChIKeyCYKYBWRSLLXBOW-DATPGIFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydrodeoxycorticosterone Identity & Key Features


Tetrahydrodeoxycorticosterone (THDOC, 5α-pregnane-3α,21-diol-20-one, CAS 567-03-3) is an endogenous neurosteroid derived from the adrenal hormone deoxycorticosterone (DOC) [1]. It functions as a potent positive allosteric modulator (PAM) of the GABAA receptor, and it is a key research tool for investigating stress neurobiology, neurosteroid mechanisms, and the pharmacology of extrasynaptic GABAergic inhibition [2][3]. The compound is commercially available with reported purity ≥98% for research applications .

Endogenous neurosteroid probe for GABAA receptor studies
GABAA receptor positive allosteric modulator research tool
Extrasynaptic δ-subunit tonic inhibition investigation

Tetrahydrodeoxycorticosterone Substitution Risk Analysis


In-class substitution of neurosteroids, such as replacing THDOC with the structurally related allopregnanolone or 5β-THDOC, is not scientifically justified due to profound differences in potency, efficacy, and receptor subtype selectivity. While all are GABAA receptor modulators, their distinct stereochemistry and functional groups dictate unique pharmacodynamic profiles. For instance, the 5β-reduced isomer of THDOC acts as a low-efficacy partial agonist or antagonist at the neurosteroid site, directly opposing the actions of full agonists like 5α-THDOC [1][2]. Furthermore, even among full agonists like allopregnanolone and 5α-THDOC, the presence of a C-21 hydroxyl group in THDOC alters its receptor binding kinetics and interactions with specific GABAA receptor subunits, leading to divergent effects on binding and ion channel function [3][4]. Generic substitution would introduce critical, uncharacterized variables into experiments, compromising data integrity and reproducibility.

5β-THDOC acts as partial agonist/antagonist, may not reproduce full GABAA receptor potentiation.
Allopregnanolone lacks the C-21 hydroxyl group, which may shift receptor binding kinetics and subunit interaction.
Subunit selectivity profiles differ among neurosteroids; δ-subunit preference may not transfer across analogs.

Tetrahydrodeoxycorticosterone Differentiation from Analogs


5α-THDOC Full Agonism vs. 5β-THDOC Partial Agonism

The 5α-reduced isomer of THDOC (5α-THDOC) is a high-efficacy full agonist at the neurosteroid binding site, while its 5β-reduced stereoisomer (5β-THDOC) exhibits partial agonist activity and can antagonize the effects of full agonists [1]. This fundamental difference in intrinsic activity makes 5α-THDOC the necessary tool for studying maximal receptor potentiation. Substituting with 5β-THDOC would introduce opposing pharmacological actions, confounding experimental results.

5α vs 5β Efficacy
Head-to-head
5α-THDOC full agonist; 5β-THDOC partial agonist/antagonist. 5β-THDOC antagonizes full agonist effects and inhibits loss of righting reflex in mice.
Supports selection for maximal potentiation studies
Using 5β-THDOC may confound experimental results due to opposing pharmacology
GABAA receptor modulation Neurosteroid pharmacology Allosteric modulator

Selective Potentiation of δ-GABAA Receptors

THDOC exhibits significantly higher efficacy at GABAA receptors containing the δ subunit compared to γ2-containing receptors, a property critical for studying tonic inhibition [1]. This selectivity is not uniform across all neurosteroids. The quantified difference in current enhancement provides a clear, measurable basis for selecting THDOC over other compounds for experiments focused on extrasynaptic GABAA receptor function.

δ Subunit Selectivity
Class-level
1 μM THDOC enhances α1β3δ current >800%, vs. 15–50% at α1β3γ2L. At least 16-fold greater enhancement at δ-containing receptors.
Enables study of extrasynaptic tonic currents
Selectivity profile may not extend to all GABAA receptor isoforms
Extrasynaptic GABA receptors Tonic inhibition Receptor subunit pharmacology

5α-THDOC Potency in [35S]TBPS Binding

In a direct comparison of neurosteroid potency, 5α-THDOC inhibits [35S]TBPS binding with an IC50 value that distinguishes it from both allopregnanolone (3α,5α-P) and the partial agonist 5β-THDOC [1]. This quantitative potency metric is essential for experimental design, ensuring appropriate concentrations are used to achieve desired receptor occupancy and modulation.

[35S]TBPS IC50
Head-to-head
5α-THDOC IC50 = 99 nM; Allopregnanolone = 29 nM; 5β-THDOC = 145 nM (rat cortex, 5 μM GABA)
Provides concentration guidance for binding assays
Intermediate potency relative to common analog neurosteroids
Radioligand binding Neurosteroid pharmacology Receptor affinity

Biphasic Chloride Current Enhancement

5α-THDOC modulates GABAA receptor chloride currents in a biphasic manner, with two distinct potencies (EC50 values) for its enhancing effects [1]. This complex modulation profile, characterized by a high-potency (nanomolar) and a low-potency (micromolar) component, is not a general feature of all neurosteroids and is essential for understanding the nuanced actions of THDOC on neuronal excitability.

Biphasic EC50
Class-level
High-potency EC50 ≈ 16 nM; low-potency EC50 ≈ 1.3 μM (cerebellar granule cells, 1 μM GABA)
Indicates complex binding kinetics for SAR studies
Concentration selection may target high- or low-affinity sites
Electrophysiology Chloride currents GABAA receptor kinetics

Stress-Enhanced 5α-THDOC Potentiation

The ability of 5α-THDOC to modulate the GABAA receptor complex is not static; it is significantly enhanced in tissue from animals subjected to stress [1]. This context-dependent pharmacology is a critical differentiator for studies of stress-related disorders. This finding demonstrates that the compound's in vitro potency is not a fixed value but is sensitive to the physiological state of the biological system, a property that must be considered when designing experiments and interpreting data.

Stress-Enhanced Binding
Head-to-head
50 nM 5α-THDOC: 23% increase in [35S]TBPS binding in stressed mice, no effect in unstressed controls.
Probes stress-induced GABAA receptor plasticity
Response is dependent on physiological state, not concentration alone
Stress neurobiology GABAA receptor plasticity Radioligand binding

5α-THDOC vs. 5β-THDOC in Cortical [3H]EBOB Binding

In rat cerebral cortex, 5α-THDOC enhances [3H]EBOB binding with nanomolar potency, whereas its 5β-isomer is significantly less potent [1]. This direct comparison further solidifies the importance of stereochemistry for high-affinity modulation. 5β-THDOC not only has lower potency but also acts as an attenuator of 5α-THDOC's effects, underscoring the risk of using the incorrect isomer.

[3H]EBOB EC50
Head-to-head
5α-THDOC EC50 ≈ 80 nM; 5β-THDOC EC50 ≈ 500 nM (rat cortex membranes)
Confirms high-affinity modulation requires 5α isomer
~6-fold difference highlights stereochemical impact on potency
Radioligand binding GABAA receptor Neurosteroid pharmacology

Tetrahydrodeoxycorticosterone Research Applications


Probing Tonic Inhibition via δ-GABAA Receptors

5α-THDOC is the ideal tool for studies of tonic inhibition due to its high efficacy at δ-subunit-containing GABAA receptors. As demonstrated, 1 μM THDOC enhances peak α1β3δ receptor current amplitude by >800%, compared to only 15-50% at α1β3γ2L receptors [1]. This selectivity allows researchers to preferentially activate extrasynaptic receptors that mediate tonic currents, making it invaluable for dissecting their role in neuronal excitability, anxiety, and epilepsy.

Stress-Induced GABAergic Plasticity

5α-THDOC is a unique probe for studying stress-induced changes in GABAA receptor function. Its ability to potentiate [35S]TBPS binding at 50 nM only in cortical membranes from stressed mice, and not in unstressed controls, provides a direct functional readout of stress-related receptor plasticity [2]. This property is essential for research into the neurobiology of stress, anxiety disorders, and post-traumatic stress disorder (PTSD).

Neurosteroid Binding Sites on GABAA Receptors

5α-THDOC's distinct biphasic modulation of GABAA receptor currents, with EC50 values of ~16 nM and ~1.3 μM, indicates interaction with multiple sites or complex kinetic mechanisms [3]. This makes it a critical ligand for structure-activity relationship (SAR) studies and for mapping the distinct binding determinants that govern high- and low-potency modulation. Its specific interactions with residues like T237 and Q242 in the α1 subunit are essential for understanding neurosteroid pharmacology [4].

Full Agonism Control in GABAA Modulator Assays

5α-THDOC serves as a benchmark full agonist in assays designed to characterize novel GABAA receptor modulators. Its full efficacy in [35S]TBPS binding assays (IC50 = 99 nM) [5] and robust enhancement of chloride currents provide a reliable positive control for quantifying the potency and efficacy of new compounds. This is in contrast to 5β-THDOC, which acts as a partial agonist/antagonist and would not serve as a suitable positive control for full agonism [5].

Application
Selection Property
Validation Focus
Extrasynaptic tonic inhibition studies
High δ-subunit efficacy
Validate δ- vs γ2-containing receptor current enhancement
Stress-induced receptor plasticity studies
State-dependent potentiation
Confirm stress-enhanced binding only in stressed models
Neurosteroid binding site mapping
Biphasic modulation profile
Characterize high- and low-potency components
Full agonist control for modulator screens
Full efficacy profile
Confirm full agonism; avoid partial agonist/antagonist effects
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